LogP Shift: Target Compound Is ~1.9 Units More Lipophilic Than the Parent Scaffold
The target compound exhibits a computed LogP (XLogP3) of 1.68, representing a dramatic ~1.9-unit increase in lipophilicity compared to the unsubstituted parent scaffold 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, which has a LogP of -0.2 [1]. This shift from a hydrophilic (LogP < 0) to a moderately lipophilic (LogP > 1) compound alters its suitability for CNS drug discovery programs, where optimal LogP values typically fall between 1 and 3. The mono-chloro analog (CAS 810668-57-6) or mono-methyl analog (CAS 16087-93-7) would each contribute only a fraction of this LogP increase.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.6804 (XLogP3) |
| Comparator Or Baseline | 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (parent scaffold, CAS 147739-88-6): LogP = -0.2 (XLogP3-AA) |
| Quantified Difference | ΔLogP ≈ +1.9 units |
| Conditions | Computed values; target compound XLogP3 from ChemScene vendor datasheet; comparator XLogP3-AA from PubChem (release 2025.04.14) |
Why This Matters
A LogP difference of ~1.9 units can shift a compound from essentially CNS-impermeable to CNS-permeable territory, making the target compound a more appropriate choice for neuroscience-focused medicinal chemistry programs compared to the parent scaffold.
- [1] PubChem Compound Summary for CID 1519416, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. XLogP3-AA = -0.2. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/6_7-dihydro-5H-pyrrolo_3_4-b_pyridine View Source
